1-Benzoyl-1H-1,2,4-triazole-5-carboxamide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62735-21-1 |
|---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-benzoyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C10H8N4O2/c11-8(15)9-12-6-13-14(9)10(16)7-4-2-1-3-5-7/h1-6H,(H2,11,15) |
InChI Key |
MXLJTEXDEYZBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=NC=N2)C(=O)N |
Origin of Product |
United States |
Synthesis and Characterization:
Development of efficient and high-yielding synthetic routes to 1-Benzoyl-1H-1,2,4-triazole-5-carboxamide and its analogues. This would involve exploring different starting materials and reaction conditions.
Thorough characterization of the synthesized compounds using modern spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm their molecular structures.
In-depth analysis of the compound's three-dimensional structure through single-crystal X-ray diffraction, which can provide valuable insights into its conformation and intermolecular interactions in the solid state.
Exploration of Chemical Reactivity:
Investigation of the reactivity of the functional groups present in the molecule, such as the benzoyl and carboxamide moieties, to synthesize a library of new derivatives.
Studying the stability of the compound under various conditions to understand its potential for chemical transformations.
Evaluation of Biological Activity:
Screening 1-Benzoyl-1H-1,2,4-triazole-5-carboxamide and its derivatives for a wide range of potential biological activities, drawing inspiration from the known pharmacological profile of the 1,2,4-triazole (B32235) scaffold. This could include antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory assays. prepchem.com
For promising compounds, further studies would be conducted to determine their mechanism of action and to establish structure-activity relationships (SAR). This involves systematically modifying the chemical structure to identify the key features responsible for the observed biological effects.
Material Science Applications:
Classical Approaches to 1,2,4-Triazole Ring Formation
Traditional methods for constructing the 1,2,4-triazole core have been the bedrock of heterocyclic chemistry for over a century. These reactions, while sometimes limited by harsh conditions or low yields, are well-understood and widely used for their reliability and simplicity with specific substrates.
The use of thiosemicarbazide (B42300) and its derivatives is a classical and versatile strategy for synthesizing 1,2,4-triazole heterocycles. researchgate.net Thiosemicarbazides serve as valuable building blocks that can undergo a variety of cyclization reactions. researchgate.netekb.eg The general approach involves the acylation of thiosemicarbazide, followed by cyclization of the resulting acylthiosemicarbazide intermediate. For instance, unsubstituted 1,2,4-triazole can be prepared from thiosemicarbazide by acylation with formic acid, which leads to 1-formyl-3-thiosemicarbazide. wikipedia.org This intermediate then cyclizes to form 1,2,4-triazole-3(5)-thiol. wikipedia.org Subsequent oxidation of the thiol group, often with nitric acid or hydrogen peroxide, yields the final 1,2,4-triazole ring. wikipedia.org
The reactivity of thiosemicarbazides, which possess both electrophilic and nucleophilic centers, allows them to react with compounds containing carbonyl (C=O) and imine (C=N) groups, leading to cyclization under mild conditions. researchgate.net The internal nitrogen atom of the hydrazine (B178648) moiety is a softer nucleophilic center than the terminal nitrogen. Reagents that are susceptible to nucleophilic attack by the terminal nitrogen can undergo cyclization to afford 1,2,4-triazoles in excellent yields. researchgate.net Oxidative cyclization of thiosemicarbazide derivatives is another effective method for forming the triazole ring. mdpi.comresearchgate.net
Two of the most historically significant methods for 1,2,4-triazole synthesis are the Pellizzari and Einhorn-Brunner reactions. Both involve the condensation of precursors to form the five-membered triazole ring.
The Pellizzari reaction , first reported by Guido Pellizzari in 1911, involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. scispace.comwikipedia.org The mechanism begins with the nucleophilic attack of a nitrogen atom from the hydrazide on the amide's carbonyl carbon. wikipedia.org A series of steps involving the elimination of water molecules leads to intramolecular cyclization and the formation of the stable 1,2,4-triazole ring. wikipedia.org While effective, the Pellizzari reaction often requires high temperatures and long reaction times, which can result in low yields. wikipedia.org
The Einhorn-Brunner reaction is a related protocol that synthesizes 1,2,4-triazoles from the condensation of imides with alkyl hydrazines, often in the presence of a weak acid. scispace.comwikipedia.org This reaction typically produces an isomeric mixture of 1,2,4-triazoles. wikipedia.org The mechanism involves the initial reaction between the imide and hydrazine, followed by the loss of water and intramolecular cyclization to form the triazole ring. wikipedia.org If the R groups on the imide are different, the reaction exhibits regioselectivity, with the more acidic group favoring the 3-position on the resulting triazole ring. wikipedia.org
| Reaction Name | Precursors | Key Features |
| Pellizzari Reaction | Amide + Hydrazide | Forms 1,2,4-triazole via condensation; often requires high heat. scispace.comwikipedia.org |
| Einhorn-Brunner Reaction | Imide + Alkyl Hydrazine | Can produce isomeric mixtures; regioselectivity is influenced by substituent acidity. scispace.comwikipedia.org |
Modern and Sustainable Synthesis Strategies for 1,2,4-Triazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. rsc.orgpnrjournal.com By utilizing microwave irradiation, chemical reactions can be accelerated dramatically due to the efficient and selective absorption of energy by polar molecules. pnrjournal.comnih.gov This technique often leads to higher yields, shorter reaction times, and cleaner reactions with fewer byproducts. nih.govorganic-chemistry.org
The synthesis of 1,2,4-triazoles has greatly benefited from this technology. For example, substituted 1,2,4-triazoles can be synthesized from hydrazines and formamide (B127407) under microwave irradiation without the need for a catalyst. organic-chemistry.org This method demonstrates excellent functional-group tolerance and proceeds smoothly in minutes, compared to the hours or even days required for some traditional methods. nih.govorganic-chemistry.org The direct conversion of esters to carboxamides, a key step in synthesizing compounds like this compound, can also be achieved efficiently under microwave conditions without catalysts or metal complexes.
The table below illustrates the advantages of microwave-assisted synthesis compared to conventional heating for the formation of 1,2,4-triazole derivatives.
| Method | Reaction Time | Yield | Conditions | Reference |
| Conventional Heating | > 4 hours | Moderate | Standard reflux | nih.gov |
| Microwave Irradiation | 1 minute | 85% | Microwave reactor | nih.gov |
| Conventional Heating | 27 hours | Moderate | Ethanol, reflux | nih.gov |
| Microwave Irradiation | 30 minutes | 96% | Ethanol, microwave | nih.gov |
Several MCRs have been developed for the synthesis of 1,2,4-triazole derivatives. A three-component, one-pot reaction can produce hybrid molecules linking 1,2,4-triazoles to other scaffolds like 1,3-diones. rsc.orgrsc.org This metal-free, base-promoted approach offers mild reaction conditions and a broad substrate scope. rsc.orgrsc.org Another efficient one-pot process allows for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines. isres.orgorganic-chemistry.org This method is highly regioselective and provides rapid access to a diverse range of triazole compounds. nih.govorganic-chemistry.org The development of such processes is crucial for creating large libraries of compounds for drug discovery and materials science. nih.govacs.org
The use of catalysts, particularly transition metals, has revolutionized the synthesis of heterocyclic compounds, including 1,2,4-triazoles. Catalysts can facilitate reactions under milder conditions, improve yields, and control regioselectivity.
Copper-catalyzed reactions are particularly prominent in triazole synthesis. isres.orgnih.gov For example, a copper-catalyzed intermolecular [3+2] cycloaddition using a diazonium salt as a source of two nitrogen atoms provides an effective route to structurally diverse 1,2,4-triazoles under mild conditions. isres.org Copper catalysts can also be used in one-pot procedures to produce 1,2,4-triazole derivatives from readily available starting materials like nitriles and hydroxylamine (B1172632) hydrochloride. isres.org Furthermore, catalyst systems can be designed to be heterogeneous and recyclable, enhancing the sustainability of the process. organic-chemistry.org
Beyond copper, other metals like rhodium and silver have been employed to achieve specific regioselective outcomes. organic-chemistry.orgnih.gov For instance, in certain reactions, Cu(II) catalysis leads to 1,5-disubstituted 1,2,4-triazoles, whereas Ag(I) catalysis selectively yields the 1,3-disubstituted isomers. organic-chemistry.org In recent years, bio-inspired catalysis, mimicking enzymes like amine oxidase, has also been reported for the regioselective synthesis of 1,2,4-triazoles, offering an environmentally benign approach that uses oxygen as the terminal oxidant and produces water and ammonia (B1221849) as by-products. rsc.org
Targeted Synthetic Pathways Towards the this compound Framework
The synthesis of the this compound core structure is a multi-step process that typically involves the initial formation of the 1,2,4-triazole-5-carboxamide nucleus, followed by the regioselective introduction of the benzoyl group at the N1 position.
A common route begins with the synthesis of a 1,2,4-triazole-3-carboxylate (B8385096) ester, such as methyl 1,2,4-triazole-3-carboxylate. mdpi.comresearchgate.net This precursor can be prepared through various heterocyclic chemistry techniques. isres.org One established method involves the cyclization of intermediates derived from hydrazides and secondary amides, which can be promoted by trifluoroanhydride activation and microwave-induced cyclodehydration. isres.org Another approach involves the reaction of hydrazones and amines under aerobic oxidative conditions, which proceeds through a cascade of C-H functionalization and bond formations to yield the triazole ring. isres.org
Once the methyl 1,2,4-triazole-3-carboxylate is obtained, the carboxamide group is typically installed via ammonolysis. mdpi.comresearchgate.net This reaction involves treating the ester with methanolic ammonia to yield 1H-1,2,4-triazole-5-carboxamide.
The final and critical step is the N-acylation of the triazole ring with a benzoyl group. This reaction must be carefully controlled to ensure regioselectivity, as the 1,2,4-triazole ring has multiple nitrogen atoms that can be acylated. chemmethod.comresearchgate.net The reaction of 1H-1,2,4-triazole-5-carboxamide with benzoyl chloride in the presence of a suitable base like triethylamine (B128534) would lead to the desired this compound. prepchem.com The N1 position is often the preferred site for substitution under specific conditions. capes.gov.brresearchgate.net
| Step | Reaction | Key Reagents | Typical Product |
| 1 | Formation of Triazole Ester | Hydrazides, Amides, Microwave | Methyl 1,2,4-triazole-3-carboxylate |
| 2 | Ammonolysis | Methanolic Ammonia | 1H-1,2,4-triazole-5-carboxamide |
| 3 | N-Benzoylation | Benzoyl chloride, Triethylamine | This compound |
Derivatization Strategies for Functionalizing the 1,2,4-Triazole-5-carboxamide Nucleus
Functionalization of the core 1,2,4-triazole-5-carboxamide structure is essential for developing analogs with diverse properties. Strategies focus on modifying the benzoyl moiety, the carboxamide group, or the triazole ring itself.
Introduction of Diverse Substituents onto the Benzoyl Moiety
Introducing a variety of chemical groups onto the benzoyl ring is a primary strategy for creating structural diversity. This is most efficiently achieved by using substituted benzoyl chlorides during the N-acylation step of the synthesis. By starting with differently functionalized benzoic acids to create the corresponding acyl chlorides, a wide array of derivatives can be produced.
The nature and position of the substituent on the aromatic ring can significantly influence the molecule's properties. Structure-activity relationship studies on related compounds have shown that both electron-withdrawing groups (e.g., -NO₂, -Cl) and electron-donating groups (e.g., -OCH₃, alkyls) can have profound effects. nih.govnih.gov For instance, research on 1,2,4-triazole benzoyl arylamine derivatives indicated that an electron-withdrawing group at the para-position of an aniline (B41778) ring attached to the benzoyl moiety was favorable for high antifungal activities. nih.gov Similarly, studies on other triazole derivatives have explored the impact of hydroxyl, nitro, and halogen substituents on the terminal benzyl (B1604629) or phenyl rings. nih.govnih.gov
| Substituent Type | Example Group | Reagent Example |
| Electron-Withdrawing | Nitro | 4-Nitrobenzoyl chloride |
| Electron-Withdrawing | Halogen | 4-Chlorobenzoyl chloride |
| Electron-Donating | Alkoxy | 4-Methoxybenzoyl chloride |
| Electron-Donating | Alkyl | 4-Methylbenzoyl chloride |
Chemical Modifications and Functionalization of the Carboxamide Group
The carboxamide group is a versatile functional handle for further derivatization. nih.govresearchgate.net Its presence allows for multiple chemical transformations to generate new classes of compounds. The amide functional group plays a critical role in the biological activity of many molecules, in part due to its ability to form hydrogen bonds. nih.govresearchgate.net
Key modifications include:
Hydrolysis: The carboxamide can be hydrolyzed back to a carboxylic acid under acidic or basic conditions. This carboxylic acid can then be used in a variety of subsequent reactions, such as esterification or coupling with different amines to form new, more complex amides.
Reduction: The carboxamide can be reduced to an aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride. This transformation significantly alters the polarity and basicity of the side chain.
Dehydration: Treatment with dehydrating agents can convert the primary carboxamide into a nitrile or cyano group (-C≡N). This creates a different functional group with distinct electronic and steric properties.
These modifications allow for the creation of derivatives with altered physicochemical properties, which can be crucial for modulating biological activity or material characteristics. nih.gov
N-Alkylation and N-Acylation Reactions on the 1,2,4-Triazole Ring.researchgate.net
Further substitution on the remaining nitrogen atom of the 1,2,4-triazole ring is another powerful derivatization strategy. Both alkyl and acyl groups can be introduced, though controlling the site of substitution (regioselectivity) is a key challenge. mdpi.comresearchgate.net
N-Alkylation: The alkylation of 1,2,4-triazoles can lead to a mixture of N1 and N4 substituted isomers. capes.gov.brresearchgate.net The ratio of these products is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used. researchgate.net Studies have shown that using the base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in alkylations with alkyl halides can afford the N1 and N4 isomers with a consistent regioselectivity of approximately 90:10, favoring the N1 product. capes.gov.brresearchgate.net This provides a convenient and high-yielding method for synthesizing 1-substituted-1,2,4-triazoles. capes.gov.brresearchgate.net Aza-Michael reactions of 1,2,4-triazole with α,β-unsaturated ketones have also been shown to regioselectively produce only the 1-substituted N1 adducts. researchgate.net
N-Acylation: N-acylation involves the introduction of an acyl group (R-C=O) onto a ring nitrogen. The synthesis of the parent compound, this compound, is itself an example of N-acylation. Similar to alkylation, acylation can also result in different regioisomers. rsc.org Microwave-assisted N-acylation of amide derivatives has been shown to be an efficient procedure. researchgate.net The choice of acylating agent (e.g., acyl chlorides or anhydrides) and reaction conditions can be tuned to favor the desired isomer. chemmethod.com These N-acyl derivatives can serve as key intermediates in further chemical transformations. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of this compound derivatives. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete picture of the molecular connectivity and environment of each atom can be achieved.
The ¹H NMR spectrum of this compound derivatives provides valuable information about the number, environment, and connectivity of protons in the molecule.
Aromatic Protons: The protons of the benzoyl group typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.4 and 8.2 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern of the phenyl ring.
Triazole Proton: The single proton on the 1,2,4-triazole ring (H-3) is expected to resonate as a singlet in the region of δ 8.0-9.0 ppm. Its specific chemical shift can be influenced by the nature of the substituents on the triazole and benzoyl rings.
Amide Protons: The carboxamide group (-CONH₂) gives rise to two distinct signals for the diastereotopic protons, which typically appear as broad singlets. Their chemical shifts can vary over a wide range (δ 7.0-8.5 ppm) and are sensitive to solvent, temperature, and concentration due to hydrogen bonding. In some cases, these signals may be broad or exchange with solvent protons, making them difficult to observe.
Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Benzoyl-H (ortho) | 7.8 - 8.2 | Multiplet |
| Benzoyl-H (meta, para) | 7.4 - 7.7 | Multiplet |
| Triazole-H3 | 8.0 - 9.0 | Singlet |
| Amide-NH₂ | 7.0 - 8.5 | Broad Singlet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
Carbonyl Carbons: Two distinct carbonyl carbon signals are expected. The benzoyl carbonyl carbon (C=O) typically resonates in the range of δ 165-175 ppm, while the carboxamide carbonyl carbon appears slightly downfield in the region of δ 160-170 ppm.
Triazole Carbons: The two carbon atoms of the 1,2,4-triazole ring (C-3 and C-5) are expected to have characteristic chemical shifts. C-5, being attached to the carboxamide group, generally appears in the range of δ 155-165 ppm. The C-3 carbon signal is typically found in the region of δ 145-155 ppm. urfu.ru
Aromatic Carbons: The carbons of the benzoyl ring will show a series of signals in the aromatic region (δ 125-140 ppm). The ipso-carbon (the carbon attached to the carbonyl group) is often observed at a lower field compared to the other aromatic carbons.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Carbon Type | Chemical Shift (δ, ppm) |
| Benzoyl C=O | 165 - 175 |
| Carboxamide C=O | 160 - 170 |
| Triazole C-5 | 155 - 165 |
| Triazole C-3 | 145 - 155 |
| Benzoyl C (ipso) | 130 - 140 |
| Benzoyl C (ortho, meta, para) | 125 - 135 |
For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed. mdpi.commiamioh.edu
COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. For instance, it can be used to confirm the connectivity between the ortho, meta, and para protons of the benzoyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals for the protonated carbons of the benzoyl ring and the C-3 of the triazole ring.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. acs.orgnih.govcdnsciencepub.com
Carbonyl Stretching (νC=O): Two distinct and strong absorption bands are expected for the two carbonyl groups. The benzoyl carbonyl group typically shows a stretching vibration in the range of 1680-1660 cm⁻¹. The carboxamide carbonyl (Amide I band) usually appears at a slightly lower frequency, between 1660-1640 cm⁻¹, due to resonance.
N-H Stretching (νN-H): The carboxamide N-H group will exhibit stretching vibrations. A primary amide (-CONH₂) typically shows two bands in the region of 3400-3100 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes.
C-N Stretching (νC-N): The stretching vibrations of the C-N bonds within the triazole ring and the C-N bond of the carboxamide group are expected in the fingerprint region, typically between 1400 and 1200 cm⁻¹.
Aromatic C-H Stretching (νC-H): The stretching vibrations of the C-H bonds in the benzoyl ring are observed above 3000 cm⁻¹.
Ring Vibrations: The characteristic stretching vibrations of the C=N and N-N bonds within the 1,2,4-triazole ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Amide N-H | Asymmetric Stretch | 3400 - 3300 | Medium |
| Symmetric Stretch | 3200 - 3100 | Medium | |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Benzoyl C=O | Stretch | 1680 - 1660 | Strong |
| Carboxamide C=O | Stretch (Amide I) | 1660 - 1640 | Strong |
| Triazole C=N/N=N | Ring Stretch | 1600 - 1400 | Medium |
| Amide N-H | Bend (Amide II) | 1640 - 1550 | Medium |
| C-N | Stretch | 1400 - 1200 | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern. nih.govmdpi.com
Molecular Ion Peak ([M]⁺): The mass spectrum will show a molecular ion peak corresponding to the exact molecular weight of the this compound derivative. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.
Major Fragmentation Pathways: The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this class of compounds are expected to include:
Loss of the Benzoyl Group: A prominent fragment ion would result from the cleavage of the N-C bond between the triazole ring and the benzoyl group, leading to the loss of a benzoyl radical (C₆H₅CO•, m/z 105) or benzoyl cation (C₆H₅CO⁺, m/z 105).
Loss of the Phenyl Group from the Benzoyl Moiety: A fragment corresponding to the loss of a phenyl radical (C₆H₅•, m/z 77) from the benzoyl group is also likely, resulting in an ion at [M-77]⁺.
Cleavage of the Carboxamide Group: Fragmentation can occur through the loss of the carboxamide group as a radical (•CONH₂, m/z 44) or the loss of ammonia (NH₃, m/z 17).
Triazole Ring Fragmentation: The 1,2,4-triazole ring itself can undergo characteristic fragmentation, often involving the loss of N₂ (m/z 28) or HCN (m/z 27). cdnsciencepub.com
Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | m/z (for unsubstituted parent) | Identity |
| [M]⁺ | 217 | Molecular Ion |
| [M - C₆H₅CO]⁺ | 112 | 1H-1,2,4-triazole-5-carboxamide cation |
| [C₆H₅CO]⁺ | 105 | Benzoyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
| [M - CONH₂]⁺ | 173 | 1-Benzoyl-1H-1,2,4-triazole cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. pharmainfo.in
π → π Transitions:* The presence of the aromatic benzoyl group and the heteroaromatic 1,2,4-triazole ring, which are conjugated systems, will lead to strong absorption bands in the UV region, typically between 200 and 300 nm. These correspond to π → π* electronic transitions. The benzoyl group itself is a strong chromophore.
n → π Transitions:* The carbonyl groups (benzoyl and carboxamide) and the nitrogen atoms of the triazole ring possess non-bonding electrons (n-electrons). Consequently, weaker absorption bands corresponding to n → π* transitions may be observed at longer wavelengths, potentially extending into the near-UV region (>300 nm). These bands are often less intense than the π → π* transitions.
The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity and the presence of substituents on the aromatic ring, which can extend the conjugation or introduce auxochromic effects.
Table 5: Expected UV-Vis Absorption Maxima for this compound Derivatives
| Transition Type | Wavelength Range (λmax, nm) | Molar Absorptivity (ε) |
| π → π | 200 - 300 | High |
| n → π | > 300 | Low |
Single-Crystal X-ray Diffraction (XRD) for Definitive Three-Dimensional Structure Elucidation
Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides a detailed molecular architecture, including bond lengths, bond angles, and torsional angles, which are crucial for understanding the steric and electronic properties of this compound derivatives.
The process involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The crystal diffracts the X-rays in a unique pattern, which is dependent on the arrangement of electrons within the crystal lattice. By analyzing the positions and intensities of these diffracted spots, a complete electron density map of the molecule can be reconstructed, leading to the elucidation of its atomic structure.
For instance, the analysis of related triazole structures has revealed detailed crystallographic information. The crystal structure of 1H-1,2,4-triazole-3-carboxamide was determined to be in the monoclinic crystal system with the space group P21/n. nih.gov Similarly, a fused indolyl-triazolo-thiadiazole derivative was found to crystallize in the monoclinic system with a P21/n space group. mdpi.com In another example, a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole crystallized in the triclinic system with a P-1 space group. mdpi.com
These analyses not only confirm the molecular connectivity but also provide insight into intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. nih.govmdpi.com For example, in the crystal structure of 1H-1,2,4-triazole-3-carboxamide, molecules are organized into sheets by extensive N—H···O and N—H···N hydrogen bonding. nih.gov
The data obtained from single-crystal XRD is often presented in a standardized format, as shown in the table below, which includes the unit cell parameters (a, b, c, α, β, γ), crystal system, and space group.
Table 1: Representative Crystallographic Data for Triazole Derivatives
| Parameter | 1-Tosyl-1H- nih.govresearchgate.netmdpi.com-triazole researchgate.net | 1H-1,2,4-Triazole-3-carboxamide nih.gov | 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govresearchgate.netmdpi.comtriazolo [3,4-b] nih.govmdpi.comnih.govthiadiazole mdpi.com |
|---|---|---|---|
| Formula | C₉H₉N₃O₂S | C₃H₄N₄O | C₁₇H₁₁N₅S |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/n | P21/n |
| a (Å) | 7.541(4) | 3.6944(4) | 7.8707(2) |
| b (Å) | 17.958(8) | 17.527(3) | 15.9681(4) |
| c (Å) | 8.091(4) | 7.0520(17) | 11.9798(4) |
| **α (°) ** | 90 | 90 | 90 |
| **β (°) ** | 111.16(4) | 94.4670(10) | 100.283(3) |
| **γ (°) ** | 90 | 90 | 90 |
| **Volume (ų) ** | 1021.8(9) | 455.24(14) | 1481.44(7) |
| Z | 4 | 4 | 4 |
Elemental Analysis for Empirical Formula Validation and Purity Assessment
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur, S) in a sample. This method provides an experimental validation of the compound's empirical formula, which is calculated from its proposed molecular structure. It also serves as a crucial checkpoint for assessing the purity of the synthesized compound.
The procedure involves the combustion of a small, precisely weighed amount of the substance in a stream of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. The masses of these products are then used to calculate the percentage composition of each element in the original sample.
The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the proposed structure and indicates a high degree of purity. Numerous studies on novel 1,2,4-triazole derivatives report the use of elemental analysis to confirm their structures. nih.govresearchgate.netmdpi.comnih.govresearchgate.net
For example, the elemental analysis of Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate yielded results that were in close alignment with the calculated values for the formula C₁₁H₁₀N₄O₃. mdpi.com
Table 2: Representative Elemental Analysis Data for Triazole Derivatives
| Compound Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| C₁₁H₁₀N₄O₃ | C | 53.66 | 53.70 | mdpi.com |
| H | 4.09 | 4.07 | mdpi.com | |
| N | 22.75 | 22.70 | mdpi.com | |
| C₁₀H₁₁N₆ClO₂ | C | 42.49 | 42.50 | nih.gov |
| H | 3.92 | 3.90 | nih.gov | |
| N | 29.73 | 29.65 | nih.gov | |
| C₁₅H₁₃N₃O | C | 71.70 | 71.88 | nih.gov |
| H | 5.21 | 5.27 | nih.gov | |
| N | 16.72 | 16.57 | nih.gov | |
| C₁₈H₁₅N₅O₂S | C | 60.67 | 60.86 | researchgate.net |
| H | 4.21 | 4.11 | researchgate.net | |
| N | 19.66 | 19.83 | researchgate.net |
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the atomic level. These methods allow for the detailed exploration of its electronic landscape.
Density Functional Theory (DFT) for Geometry Optimization, Vibrational Analysis, and Energy Calculations
Vibrational analysis, performed on the optimized geometry, serves a dual purpose. Firstly, it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface by ensuring the absence of imaginary frequencies. Secondly, it predicts the molecule's infrared (IR) spectrum, allowing for the assignment of characteristic vibrational modes, such as the stretching frequencies of the C=O (carbonyl) groups of the benzoyl and carboxamide moieties, as well as the N-H and C-N vibrations within the triazole ring.
Total energy calculations provide a measure of the molecule's stability. By comparing the energies of different possible structures (conformers or tautomers), the most energetically favorable form can be identified.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C=O (benzoyl) bond length | ~1.22 Å |
| C=O (carboxamide) bond length | ~1.24 Å |
| N-N (triazole) bond length | ~1.35 Å |
| C-N (triazole ring) bond length | ~1.33 - 1.38 Å |
| Benzoyl-Triazole dihedral angle | Varies with conformation |
| Carboxamide-Triazole dihedral angle | Varies with conformation |
Note: These are typical values based on DFT calculations of related heterocyclic compounds and may vary depending on the specific computational method and basis set used.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The energy and spatial distribution of these orbitals are critical in predicting how this compound will interact with other chemical species.
The HOMO, being the outermost orbital containing electrons, represents the molecule's ability to donate electrons, thus indicating its nucleophilic character. In contrast, the LUMO, the lowest energy orbital devoid of electrons, signifies the molecule's capacity to accept electrons, highlighting its electrophilic nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the triazole ring and the oxygen atoms of the carbonyl groups. The LUMO, conversely, is likely to be distributed over the electron-deficient parts of the molecule, including the carbonyl carbons and the aromatic benzoyl ring.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -7.0 to -6.0 |
| LUMO | ~ -2.0 to -1.0 |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 |
Note: These values are estimations based on computational studies of similar aromatic and heterocyclic compounds.
Electrostatic Potential Surface (ESP) Analysis for Charge Distribution
The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. The ESP is a valuable tool for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and electrostatic attractions.
In the ESP map of this compound, regions of negative potential (typically colored in shades of red) indicate areas of high electron density, which are prone to electrophilic attack. These regions are expected to be concentrated around the electronegative oxygen atoms of the benzoyl and carboxamide groups, as well as the nitrogen atoms of the triazole ring. Conversely, areas of positive potential (usually depicted in blue) signify electron-deficient regions that are susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms of the carboxamide's NH2 group and the hydrogen atoms of the aromatic ring. The ESP analysis can therefore predict the sites where the molecule is most likely to engage in interactions with other molecules. researchgate.net
Conformational Analysis and Tautomerism Investigations of the 1,2,4-Triazole Moiety
Energetic Landscape and Relative Stabilities of Tautomeric Forms (e.g., 1H, 2H, 4H-Triazole Isomers)
The 1,2,4-triazole ring can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms. The main tautomers are the 1H, 2H, and 4H isomers. The relative stability of these tautomers is influenced by the nature and position of the substituents on the ring. researchgate.net For this compound, the benzoyl group is attached at the N1 position, specifying the 1H tautomer.
Computational studies on substituted 1,2,4-triazoles have shown that the 1H and 2H tautomers are generally more stable than the 4H tautomer. The presence of bulky and electron-withdrawing substituents, such as the benzoyl group, can further influence the energetic landscape. Quantum chemical calculations can precisely determine the relative energies of these tautomeric forms, providing insight into their equilibrium populations. While the specified name indicates the 1H tautomer, theoretical calculations can explore the energetic feasibility of isomerization to the 2H or 4H forms, which would involve the migration of the benzoyl group. However, such migrations typically have high energy barriers. The focus for the named compound remains on the conformations of the 1H isomer.
Conformational Preferences and Rotational Barriers of the Benzoyl and Carboxamide Substituents
Computational methods can be used to map the potential energy surface as a function of the dihedral angles defining the orientation of these substituents. This analysis reveals the most stable conformations (energy minima) and the energy barriers to rotation between them (transition states). The rotational barrier of the benzoyl group is influenced by steric hindrance and electronic effects, such as the extent of conjugation between the phenyl ring and the triazole system. acs.org Similarly, the orientation of the carboxamide group can be influenced by intramolecular hydrogen bonding possibilities and steric interactions with the adjacent benzoyl group. Understanding these conformational preferences is crucial for predicting how the molecule might interact with biological receptors or pack in a crystal lattice.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Molecular Dynamics (MD) Simulations for Understanding Dynamic Behavior and Flexibility
No studies describing MD simulations to investigate the conformational dynamics, stability, or flexibility of this compound were identified.
In Silico Modeling for Structure-Property Relationship Research
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive ResearchNo QSAR or QSPR models have been published that include this compound for the prediction of its activities or properties.
Further research or access to proprietary databases would be required to obtain the specific information needed to populate these sections.
Chemical Reactivity and Mechanistic Investigations of 1 Benzoyl 1h 1,2,4 Triazole 5 Carboxamide
Intrinsic Reaction Pathways and Transformations of the 1,2,4-Triazole (B32235) Ring System
The 1,2,4-triazole ring is an aromatic heterocycle characterized by the presence of three nitrogen atoms, which significantly influences its electronic distribution and reactivity. The ring is generally considered to be electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the carbon atoms. Conversely, the nitrogen atoms, with their lone pairs of electrons, are sites for electrophilic attack and alkylation.
The aromaticity of the 1,2,4-triazole ring imparts considerable stability; however, it can undergo a variety of transformations under specific conditions. These include:
Protonation and Alkylation: The nitrogen atoms of the 1,2,4-triazole ring can be readily protonated by acids or alkylated by electrophiles. The position of substitution (N1, N2, or N4) is dependent on the nature of the substituent already present on the ring and the reaction conditions.
Ring-Opening Reactions: Under harsh conditions, such as strong acids or bases, or through specific reactions like denitrogenative transformations of N-acylated triazoles, the triazole ring can be cleaved.
Cycloaddition Reactions: The 1,2,4-triazole ring can participate in cycloaddition reactions, although its electron-deficient nature generally makes it a poor diene. However, derivatives can be tailored to undergo such reactions.
Metal-Catalyzed Cross-Coupling: Halogenated 1,2,4-triazoles can participate in various metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Influence of the Benzoyl and Carboxamide Groups on Directing Chemical Reactivity and Selectivity
The presence of the N-benzoyl and C-carboxamide groups profoundly modifies the intrinsic reactivity of the 1,2,4-triazole ring in 1-Benzoyl-1H-1,2,4-triazole-5-carboxamide.
The N-benzoyl group is a strong electron-withdrawing group. Its primary effects are:
Activation towards Nucleophilic Attack: The benzoyl group significantly decreases the electron density of the triazole ring, making it more susceptible to nucleophilic attack. This effect is particularly pronounced at the C3 and C5 positions.
Directing Electrophilic Attack: While the ring is deactivated towards electrophilic aromatic substitution, any such reaction would likely be directed to the meta-position of the benzoyl group's phenyl ring.
Labile N-CO Bond: The N-benzoyl bond can be cleaved under hydrolytic conditions (acidic or basic), regenerating the NH-triazole. This lability is a key feature of its chemistry. The rate of this hydrolysis is influenced by the pH and temperature of the medium.
Facilitation of Rearrangements: N-acylation can be a prelude to rearrangement reactions within the triazole system.
The C-carboxamide group also influences the reactivity:
Electron-Withdrawing Nature: The carboxamide group is also electron-withdrawing, further deactivating the triazole ring towards electrophilic attack but activating it for nucleophilic substitution.
Directing Effects: In the context of the triazole ring, it will influence the regioselectivity of incoming nucleophiles.
Hydrogen Bonding: The amide N-H and C=O can participate in hydrogen bonding, which can influence the molecule's aggregation state and its interaction with solvents and reactants, thereby affecting reaction rates and pathways.
Chemical Modification: The amide group itself can be a site of chemical reactions, such as hydrolysis to the corresponding carboxylic acid or dehydration to a nitrile, although these typically require harsh conditions.
The combined electronic effects of both the benzoyl and carboxamide groups render the 1,2,4-triazole ring in this molecule highly electron-deficient and predisposed to nucleophilic attack.
Exploration of Specific Reaction Types
Based on the electronic properties of this compound, several specific reaction types can be anticipated:
Nucleophilic Additions/Substitutions: This is expected to be the most facile reaction type for the triazole ring. Nucleophiles can attack the electron-deficient carbon atoms (C3 and C5). The benzoyl group at N1 makes the triazole an excellent leaving group in some substitution reactions. A key example is the hydrolysis of the N-benzoyl group, which proceeds via nucleophilic attack of water or hydroxide (B78521) ion on the carbonyl carbon.
Electrophilic Substitutions: Due to the strong deactivating effect of the benzoyl and carboxamide groups, electrophilic substitution on the triazole ring is highly unlikely. Any electrophilic attack would preferentially occur on the more electron-rich phenyl ring of the benzoyl group.
Cycloadditions: While the parent 1,2,4-triazole is not a very reactive diene, the electronic modifications in this molecule might allow for participation in specific types of cycloaddition reactions, potentially as a dienophile due to its electron-deficient nature.
Rearrangements: N-acylated triazoles are known to undergo rearrangements. For instance, thermal or acid-catalyzed migrations of the acyl group between the different nitrogen atoms (e.g., from N1 to N2) could be possible, leading to isomeric products. The Dimroth rearrangement is a well-known example of such a process in triazole chemistry.
Reaction Kinetics and Thermodynamic Analyses of Key Transformation Steps
Quantitative studies on the reaction kinetics of this compound are limited. However, data from related compounds, particularly the hydrolysis of 1-benzoyl-1,2,4-triazole, provide valuable insights.
The hydrolysis of 1-benzoyl-1,2,4-triazole has been shown to be pH-independent under certain conditions, following first-order kinetics. The rate of this reaction is sensitive to temperature. The thermodynamic parameters for such reactions would typically show a negative Gibbs free energy change (ΔG), indicating a spontaneous process, especially under conditions that favor the formation of the more stable products (e.g., benzoic acid and the triazole carboxamide anion under basic conditions).
| Reaction | Reactant | Conditions | Rate Constant (k) | Activation Energy (Ea) |
| Hydrolysis | 1-Benzoyl-1,2,4-triazole | Aqueous solution, pH-independent | Varies with temperature | Data not widely available |
| Hydrolysis | 1-Benzoyl-3-phenyl-1,2,4-triazole | Aqueous solution with various co-solvents | Varies with solvent composition | Data not widely available |
This table is illustrative and based on data for structurally related compounds. Specific kinetic and thermodynamic parameters for this compound require dedicated experimental investigation.
Thermodynamic analyses would also be crucial in understanding the position of equilibrium in potential rearrangement reactions. The relative stabilities of the different N-acylated isomers would determine the product distribution at equilibrium. Computational studies using methods like Density Functional Theory (DFT) can provide valuable estimates of the thermodynamic parameters for various reaction pathways.
Elucidation of Reaction Mechanisms at a Fundamental Molecular Level
The elucidation of reaction mechanisms for this compound involves a combination of experimental evidence and computational modeling.
Mechanism of Nucleophilic Acyl Substitution (Hydrolysis of the Benzoyl Group):
The hydrolysis of the N-benzoyl group is a classic example of nucleophilic acyl substitution. The mechanism is dependent on the pH of the medium.
Under Basic Conditions:
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzoyl group. This leads to the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The C-N bond between the carbonyl carbon and the triazole nitrogen breaks, with the triazole anion acting as the leaving group.
Protonation: The triazole anion is subsequently protonated by water to yield 1H-1,2,4-triazole-5-carboxamide, and the other product is benzoate.
Under Acidic Conditions:
Protonation: The carbonyl oxygen of the benzoyl group is first protonated by an acid (H₃O⁺), which makes the carbonyl carbon more electrophilic.
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water molecule to one of the triazole nitrogen atoms.
Leaving Group Departure: The C-N bond cleaves, and the neutral 1H-1,2,4-triazole-5-carboxamide departs as the leaving group.
Deprotonation: The protonated benzoic acid then loses a proton to a water molecule to regenerate the acid catalyst.
Mechanisms of Other Potential Reactions:
Nucleophilic Aromatic Substitution on the Triazole Ring: If a suitable leaving group were present at the C3 or C5 position, a nucleophile could attack that carbon, proceeding through a Meisenheimer-like intermediate before the departure of the leaving group. The strong electron-withdrawing groups on the ring would stabilize such an intermediate.
Rearrangements: The mechanism of acyl group migrations would likely involve the formation of cationic intermediates or proceed through concerted pathways, depending on the specific conditions. Computational studies would be invaluable in distinguishing between different possible transition states.
Conclusion and Future Research Perspectives
Synthesis of Key Academic Research Findings on 1-Benzoyl-1H-1,2,4-triazole-5-carboxamide
Direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, the broader class of 1,2,4-triazole (B32235) carboxamides has been the subject of considerable scientific inquiry. The 1,2,4-triazole moiety is a well-established pharmacophore, recognized for its diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. nih.govresearchgate.net The stability of the triazole ring and its capacity for hydrogen bonding are key contributors to its pharmacological versatility. nih.gov
The carboxamide group is another crucial functional group in medicinal chemistry, known to participate in hydrogen bonding and other non-covalent interactions with biological targets. Research on various 1,2,4-triazole derivatives containing carboxamide fragments has highlighted their potential as potent bioactive agents. For instance, certain 1,2,4-triazole derivatives with carboxamide linkages have been investigated for their fungicidal activities. researchgate.netnih.govmdpi.com These studies often focus on the design and synthesis of novel compounds and the evaluation of their efficacy against various fungal strains. researchgate.netnih.gov
Furthermore, the presence of a benzoyl group attached to the triazole ring is a feature seen in some biologically active molecules. For example, novel 1,2,4-triazole benzoyl arylamine derivatives have been synthesized and shown to exhibit significant antifungal activities. nih.gov
Identification of Unexplored Research Avenues and Fundamental Knowledge Gaps
Given the limited direct research on this compound, several fundamental knowledge gaps and unexplored research avenues can be identified:
Synthesis and Characterization: A primary gap is the absence of a standardized and optimized synthetic route specifically for this compound. While general methods for the synthesis of 1,2,4-triazoles and their derivatives exist, the specific conditions and yields for this particular compound are not established. isres.orgscispace.com Detailed characterization of its physicochemical properties, including its solid-state structure, solubility, and stability, is also lacking.
Biological Activity Profile: The biological activity of this compound remains largely unexplored. A comprehensive screening of its potential pharmacological effects, including but not limited to antifungal, antibacterial, antiviral, and anticancer activities, is a critical area for future research.
Structure-Activity Relationships (SAR): There is no information on the structure-activity relationships for this specific compound. Understanding how modifications to the benzoyl ring, the triazole core, or the carboxamide group affect its biological activity would be crucial for the rational design of more potent analogs.
Mechanism of Action: Should any significant biological activity be discovered, elucidating the underlying mechanism of action at the molecular level would be a vital area of investigation.
Prospective Directions for the Rational Design and Synthesis of Novel 1,2,4-Triazole Carboxamide Systems
The rational design and synthesis of novel 1,2,4-triazole carboxamide systems can be guided by several prospective directions, leveraging the existing knowledge on related compounds:
Substituent Effects on the Benzoyl Ring: The electronic and steric properties of substituents on the benzoyl ring can be systematically varied to explore their impact on biological activity. Introducing electron-withdrawing or electron-donating groups, as well as bulky or compact substituents, could modulate the compound's interaction with biological targets.
Modification of the Carboxamide Group: The amide portion of the molecule offers another site for modification. Synthesis of a library of N-substituted carboxamides could lead to derivatives with improved potency, selectivity, or pharmacokinetic properties.
Bioisosteric Replacement: The principle of bioisosteric replacement can be applied to design novel analogs. For example, the benzoyl group could be replaced with other aromatic or heteroaromatic moieties, or the carboxamide linker could be substituted with other functional groups to explore the impact on biological activity.
Computational Modeling: Molecular docking and other computational techniques can be employed to predict the binding of designed analogs to specific biological targets, thereby guiding the synthetic efforts towards compounds with a higher probability of success.
Potential for Broader Scientific Impact and Advancements in Organic and Materials Chemistry
The exploration of this compound and its derivatives holds the potential for a broader scientific impact beyond medicinal chemistry:
Development of New Synthetic Methodologies: The pursuit of efficient and scalable synthetic routes to this and related compounds could lead to the development of novel methodologies in organic synthesis.
Materials Science Applications: The rigid, planar structure of the 1,2,4-triazole ring, combined with the potential for intermolecular hydrogen bonding through the carboxamide group, suggests that derivatives of this compound could be explored as building blocks for novel organic materials. Potential applications could include the development of coordination polymers, liquid crystals, or functional dyes.
Agrochemical Research: Given the known fungicidal properties of many 1,2,4-triazole derivatives, this class of compounds could be investigated for applications in agriculture as potential new fungicides or pesticides. mdpi.comnih.gov
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assigns proton environments (e.g., benzoyl carbonyl at ~165 ppm) and confirms regiochemistry .
- IR Spectroscopy : Identifies carboxamide C=O stretches (~1680 cm⁻¹) and triazole ring vibrations .
- Mass Spectrometry : Validates molecular weight (e.g., EIMS m/z 504 for 1-(benzo[d][1,3]dioxol-5-ylmethyl) derivatives) .
What role do triazole carboxamides play in materials science?
Basic Research Question
- MOF Ligands : The triazole core coordinates transition metals (e.g., Cu²⁺) to form porous networks for gas storage .
- Polymer Modifiers : Benzoyl groups enhance thermal stability in polyamides, as shown in TGA studies .
How are computational methods integrated with experimental data to predict triazole carboxamide properties?
Advanced Research Question
- Molecular Docking : Screens binding modes with biological targets (e.g., kinase ATP pockets) using crystallographic data .
- QSAR Models : Correlates substituent descriptors (logP, polarizability) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
